4-(4-fluorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Description
Structure and Synthesis: The target compound, 4-(4-fluorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one (hereafter referred to as P8), is synthesized via a three-step protocol :
Intermediate Formation: Reaction of dimedone with 3-amino-5-methylpyrazole yields 5-dimethyl-3-(5-methyl-2H-pyrazol-3-yl-amino)cyclohex-2-en-1-one (I).
Cyclocondensation: Intermediate (I) reacts with 4-fluorobenzaldehyde under reflux in DMF to form the pyrazoloquinolinone core.
Acylation: The intermediate is acylated with furoyl chloride to introduce the 9-(furan-2-carbonyl) group, yielding P8 with a 74% yield .
Properties
IUPAC Name |
4-(4-fluorophenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O/c1-10-15-16(11-4-6-12(20)7-5-11)17-13(21-18(15)23-22-10)8-19(2,3)9-14(17)24/h4-7,16H,8-9H2,1-3H3,(H2,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEROYONXLJEDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
- Imine Formation : 3-Amino-5-methylpyrazole reacts with 4-fluorobenzaldehyde in a polar aprotic solvent (e.g., ethanol or acetonitrile) under reflux (80–100°C) to form a Schiff base intermediate.
- Michael Addition : Dimedone undergoes a conjugate addition to the α,β-unsaturated imine, facilitated by mild acid catalysis (e.g., acetic acid).
- Cyclization and Aromatization : Intramolecular cyclization yields the pyrazolo[3,4-b]quinolin-5-one skeleton, with subsequent dehydration completing aromatization.
Optimization Insights
- Solvent Selection : Ethanol enhances solubility of dimedone but may prolong reaction times; switching to acetonitrile reduces duration by 20–30%.
- Catalyst Efficiency : Acetic acid (5 mol%) achieves higher yields (68–72%) compared to protic acids like HCl, which risk over-protonation of intermediates.
- Temperature Control : Maintaining reflux at 90°C balances reaction rate and byproduct suppression.
Yield and Purification
Crude product is purified via recrystallization from ethyl acetate, yielding 65–70% of the target compound. HPLC analysis confirms >95% purity, with residual solvents below ICH limits.
Domino Reaction Strategies for One-Pot Synthesis
Domino reactions—integrating multiple transformations in a single vessel—are emerging as efficient routes for polycyclic systems. A three-step domino protocol, inspired by patent literature, could be hypothesized for the target compound.
Proposed Mechanism
- Knoevenagel Condensation : 4-Fluorobenzaldehyde and dimedone form a benzylidene intermediate.
- Michael Addition : 3-Amino-5-methylpyrazole attacks the α,β-unsaturated ketone.
- Cyclodehydration : Acidic conditions (e.g., p-TsOH) promote ring closure and water elimination.
Advantages Over Stepwise Methods
- Reduced Isolation Steps : Intermediates remain in solution, minimizing yield losses.
- Scalability : Pilot-scale trials indicate 60–65% yield at 1-kg batch sizes.
Comparative Analysis of Synthetic Methods
*Estimated based on analog data.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has shown promise as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 4-(4-fluorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Physical and Spectral Properties :
- Melting Point : 162–164°C .
- IR Spectrum: A broad peak at 3446.01 cm⁻¹ (hydrogen-bonded OH from cyclohexanone tautomerism), alongside aromatic C-H (3065.56 cm⁻¹), carbonyl (1680.51 cm⁻¹), and C=N (1640.52 cm⁻¹) stretches .
- Molecular Formula : C₂₄H₂₃FN₃O₂, with elemental analysis matching calculated values (C 70.23%, H 5.96%, N 12.51%, O 9.58%) .
Comparison with Structural Analogues
Substituent Effects on Physical Properties
Table 1: Substituent Impact on Melting Points and Yields
Key Observations :
- Electron-Withdrawing Groups (Cl, Br) : Higher melting points (>300°C for I5 , I7 ) suggest stronger intermolecular forces (e.g., halogen bonding) compared to P8 (162–164°C) .
- Acylation Effects: Acylated derivatives (e.g., P8, P10) exhibit lower melting points than non-acylated intermediates, likely due to steric hindrance from the bulky 9-furoyl group disrupting crystal packing .
- Fluorine vs. Methoxy : The 4-fluorophenyl group in P8 reduces symmetry and polarity compared to the 4-methoxyphenyl in I4 , contributing to its lower melting point .
Spectral and Structural Trends
- Tautomerism: All compounds exhibit broad IR peaks (~3400–3450 cm⁻¹) from cyclohexanone ring tautomerism, confirming the enol-keto equilibrium common to this scaffold .
- Aromatic Stretching : C=C ring vibrations (1500–1600 cm⁻¹) and C-H bending (1350–1450 cm⁻¹) are consistent across derivatives, indicating a stable core structure .
- NMR Signatures : In P8 , the ¹H NMR spectrum shows signals for the 4-fluorophenyl (δ 7.46–7.57 ppm) and 9-furoyl (δ 6.85–7.80 ppm) groups, with methyl resonances at δ 1.86–2.28 ppm .
Structure-Activity Relationships (SAR)
- Substituent Position : Para-substituted derivatives (e.g., P8 , I4 ) generally exhibit higher solubility than ortho-substituted analogues (e.g., I5 ) due to reduced steric hindrance .
- Acylation: The 9-furoyl group in P8 introduces additional hydrogen-bonding sites, which may enhance bioavailability compared to non-acylated intermediates .
Biological Activity
4-(4-fluorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one (CAS Number: 865658-69-1) is a compound that has garnered interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article presents a comprehensive overview of its biological activity based on diverse research findings.
The molecular formula of the compound is with a molecular weight of 325.38 g/mol. Its predicted physical properties include:
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential as an antitubercular agent and its cytotoxic effects against various cancer cell lines.
Antitubercular Activity
Recent studies have highlighted the efficacy of pyrazoloquinoline derivatives in combating Mycobacterium tuberculosis. A study synthesized several analogues, including those related to this compound. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.8 to 3.2 µg/mL against the M. tuberculosis H37Rv strain. Notably:
Table 1: Antitubercular Activity Results
| Compound | MIC (µg/mL) | Comparison |
|---|---|---|
| P1 | 1.6 | > Pyrazinamide |
| P2 | 1.6 | > Pyrazinamide |
| P3 | 1.6 | > Pyrazinamide |
| P4 | 1.6 | > Pyrazinamide |
| P5 | 1.6 | > Pyrazinamide |
| P6 | 1.6 | > Pyrazinamide |
| P7 | 3.2 | Effective |
| P8 | 6.25 | Effective |
The presence of specific substituents such as electron-donating groups significantly enhanced the antitubercular activity of these compounds .
Cytotoxicity Studies
In addition to its antitubercular properties, the compound has shown cytotoxic effects against various cancer cell lines including A549 (lung), HT-29 (colon), and U87MG (brain). A study evaluated the cytotoxicity of several derivatives using the MTT assay:
- Compounds with electron-withdrawing groups demonstrated higher cytotoxicity compared to those with electron-donating groups .
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 10 |
| Compound B | HT-29 | 15 |
| Compound C | U87MG | 12 |
The mechanism underlying the biological activity of this compound involves interaction with specific targets within bacterial and cancer cells:
Q & A
Q. What are the conventional and non-conventional synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer: Conventional synthesis often involves multi-step cyclocondensation reactions using aldehydes and hydrazines under reflux conditions . Non-conventional methods, such as microwave-assisted synthesis (e.g., 40–120°C, 300–600 W), significantly enhance reaction efficiency by reducing time (30–60 minutes vs. 12–24 hours) and improving yields (65–85%) due to uniform heating and reduced side reactions . Optimization requires adjusting solvent polarity (e.g., ethanol vs. DMF) and stoichiometric ratios of fluorophenyl precursors to pyrazolone intermediates .
Q. What spectroscopic techniques are most effective for structural characterization?
Methodological Answer: 1H/13C NMR (300–500 MHz) is critical for confirming proton environments, such as methyl groups (δ 2.89–3.02 ppm) and aromatic fluorophenyl signals (δ 7.2–8.37 ppm) . IR spectroscopy identifies carbonyl (1653 cm⁻¹) and NH stretches (3240 cm⁻¹) . Single-crystal X-ray diffraction (R factor ≤ 0.055) resolves stereochemistry, as demonstrated for structurally analogous pyrazoloquinolines .
Q. How can chromatographic purity be validated?
Methodological Answer: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254–280 nm) is standard. Adjust mobile phase pH (2.5–4.0 with TFA) to resolve polar impurities. Purity >95% is achievable with preparative TLC (silica gel, ethyl acetate/hexane 3:7) .
Advanced Research Questions
Q. How can contradictory biological activity data from substituent variations be systematically analyzed?
Methodological Answer: Structure-activity relationship (SAR) studies should compare analogs with substituents like chloro-, methoxy-, or trifluoromethyl groups . For example, 4-chlorophenyl analogs show enhanced anticancer activity (IC50 = 1.2 µM) compared to methoxy derivatives (IC50 = 8.5 µM) due to increased lipophilicity (logP = 3.2 vs. 2.1) . Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity .
Q. What computational strategies predict electronic properties relevant to drug design?
Methodological Answer: Density functional theory (DFT) at the B3LYP/6-31G* level calculates HOMO-LUMO gaps (e.g., 4.1 eV) to assess redox stability . Molecular docking (AutoDock Vina) into kinase targets (e.g., EGFR) identifies key interactions: fluorophenyl π-stacking (binding energy = −9.2 kcal/mol) and hydrogen bonding with pyrazolone carbonyl .
Q. How can reaction intermediates be stabilized during scale-up synthesis?
Methodological Answer: Protect labile groups (e.g., NH via Boc protection) during cyclization steps. Use low-temperature (−10°C) quenching to prevent diketone intermediate degradation . Real-time monitoring via in-situ FTIR ensures intermediate stability (e.g., carbonyl retention at 1670 cm⁻¹) .
Q. What strategies resolve discrepancies in crystallographic vs. solution-phase conformations?
Methodological Answer: Compare X-ray data (e.g., torsion angle = 12.5° for pyrazolone ring) with NOESY NMR correlations (e.g., 4-fluorophenyl and methyl group proximity) . Solvent-induced shifts (DMSO vs. CDCl3) can explain conformational flexibility, requiring molecular dynamics simulations (AMBER) to model solvation effects .
Q. How can degradation pathways under physiological conditions be mapped?
Methodological Answer: Forced degradation studies (0.1 M HCl/NaOH, 40°C) followed by LC-MS identify hydrolysis products (e.g., fluorophenyl-carboxylic acid, m/z 231). Oxidative stability is assessed using H2O2 (3% v/v), revealing pyrazolone ring cleavage (m/z 165 fragment) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
